Positional Isomerism of the Bromophenyl Substituent: 3-Bromo vs. 4-Bromo Impact on Drug-Likeness and Reactivity
The 3-bromophenyl substituent in the target compound provides a meta-substituted aryl bromide with distinct electronic and steric properties compared to the para-substituted 4-bromophenyl isomer (e.g., 3-(4-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole, CAS 1112002-87-5). The meta-bromine alters the dipole moment and can influence binding orientation in target pockets; in phenylimidazole-based FabK inhibitors, the p-bromine substitution was critical for selective enzymatic inhibition, demonstrating that bromine position directly governs biological activity [1]. Additionally, 3-bromophenyl substrates often exhibit different oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to 4-bromophenyl substrates, offering a distinct reactivity profile for downstream derivatization [2]. The target compound features a 1-phenyl (unsubstituted) imidazole N-substituent, while the closest comparator (CAS 1111965-96-8) uses a p-tolyl group, yielding a molecular weight difference of 14 Da (413.29 vs. 427.32) and altered lipophilicity [3].
| Evidence Dimension | Substituent position and type on imidazole and phenyl rings |
|---|---|
| Target Compound Data | 3-Bromophenyl (meta); 1-phenyl on imidazole; MW = 413.29; predicted logP ≈ 3.2 [3] |
| Comparator Or Baseline | 4-Bromophenyl (para) + p-tolyl on imidazole (CAS 1112002-87-5): MW = 427.32, purity 98% ; 3-Bromophenyl + p-tolyl (CAS 1111965-96-8): MW = 427.32, purity 95% |
| Quantified Difference | MW difference: +14 Da (target vs. p-tolyl analogs); Bromine position: meta vs. para |
| Conditions | Structural comparison based on chemical databases and vendor specifications |
Why This Matters
The meta-bromine and N-phenyl combination offers a unique chemical space vector; selecting the 4-bromo or p-tolyl analog may lead to divergent biological activity and synthetic utility.
- [1] Synthesis and evaluation of phenylimidazole FabK inhibitors as new Anti-C. Difficile agents. PubMed, 2023. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
- [3] ZINC15. ZINC000034958771: 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole. UCSF. View Source
